molecular formula C15H16F3N3O3 B12636007 tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate

tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate

Cat. No.: B12636007
M. Wt: 343.30 g/mol
InChI Key: UZLVGBLEFYLCDS-UHFFFAOYSA-N
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Description

tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate is a synthetic organic compound that features a trifluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate intermediate, which is then reacted with 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties, such as increased stability or reactivity .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, the compound’s potential pharmacological properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions, thanks to its unique chemical structure and functional groups .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for more complex industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate lies in its combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16F3N3O3

Molecular Weight

343.30 g/mol

IUPAC Name

tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate

InChI

InChI=1S/C15H16F3N3O3/c1-14(2,3)23-13(22)19-8-9-4-6-10(7-5-9)11-20-12(24-21-11)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

UZLVGBLEFYLCDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

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